4-tert-butylcyclohexanol basic properties and structure
4-tert-butylcyclohexanol basic properties and structure
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An In-Depth Technical Guide to 4-tert-Butylcyclohexanol: Structure, Properties, and Stereoselective Synthesis
Authored by a Senior Application Scientist
In the landscape of cyclic alcohols, 4-tert-butylcyclohexanol stands out as a molecule of significant academic and industrial importance. Its deceptively simple structure, a cyclohexane ring bearing a hydroxyl and a bulky tert-butyl group, belies a rich stereochemistry that profoundly influences its physical properties and applications. This guide provides an in-depth exploration of 4-tert-butylcyclohexanol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the fundamental properties of its isomers, their conformational analysis, spectroscopic signatures, and a detailed protocol for its stereoselective synthesis.
The Dichotomy of Structure: Cis and Trans Isomerism
4-tert-butylcyclohexanol exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The cis and trans nomenclature refers to the relative orientation of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference in spatial arrangement has a dramatic impact on the molecule's stability and physical characteristics.
The key to understanding these differences lies in the conformational analysis of the cyclohexane chair form. The bulky tert-butyl group is a powerful conformational "lock," strongly preferring the equatorial position to minimize steric strain. This steric hindrance is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a substituent. The tert-butyl group has a very high A-value, meaning it overwhelmingly occupies the equatorial position.
This conformational locking dictates the orientation of the hydroxyl group in the most stable chair conformation of each isomer.
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trans-4-tert-butylcyclohexanol : With the tert-butyl group in the equatorial position, the trans configuration places the hydroxyl group also in an equatorial position. This arrangement minimizes steric interactions, making the trans isomer the more thermodynamically stable of the two.
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cis-4-tert-butylcyclohexanol : To maintain the tert-butyl group in the equatorial position, the cis configuration forces the hydroxyl group into an axial position. This axial -OH group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to higher steric strain and reduced thermodynamic stability compared to the trans isomer.
Physicochemical Properties: A Tale of Two Isomers
The structural differences between the cis and trans isomers directly translate to distinct physical properties. These differences are critical for their separation, purification, and application-specific performance.
| Property | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | Mixture of Isomers |
| CAS Number | 937-05-3 | 21862-63-5 | 98-52-2 |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |
| Appearance | White to off-white solid | White crystalline solid | White crystalline powder or granules |
| Melting Point | ~83 °C | ~80 °C | 62-70 °C |
| Boiling Point | ~214 °C at 760 mmHg | ~230 °C at 760 mmHg (estimate) | 110-115 °C at 15 mmHg |
| Solubility | Slightly soluble in water; soluble in common organic solvents. | Insoluble in water; soluble in alcohol. | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |
Spectroscopic Characterization: Distinguishing the Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 4-tert-butylcyclohexanol. The key diagnostic signals arise from the proton on the carbon bearing the hydroxyl group (the carbinol proton).
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¹H NMR:
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In trans-4-tert-butylcyclohexanol , the carbinol proton is in an axial position. It experiences axial-axial and axial-equatorial couplings to the adjacent protons, resulting in a multiplet with a relatively large coupling constant, typically observed around 3.5 ppm.
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In cis-4-tert-butylcyclohexanol , the carbinol proton is in an equatorial position. It experiences equatorial-equatorial and equatorial-axial couplings, leading to a multiplet with smaller coupling constants, and is shifted downfield to approximately 4.03 ppm.
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¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring also differ between the two isomers due to the different steric environments. These differences, while more subtle than in the ¹H NMR, can be used for structural confirmation.
Stereoselective Synthesis: The Reduction of 4-tert-Butylcyclohexanone
A common and illustrative method for the synthesis of 4-tert-butylcyclohexanol is the reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent, a classic example of kinetic versus thermodynamic control.
The reduction using sodium borohydride (NaBH₄) is a staple in undergraduate and research laboratories. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. Due to the locked conformation of the starting ketone with the equatorial tert-butyl group, the two faces of the carbonyl group are not equivalent.
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Axial Attack: The hydride attacks from the axial face, leading to the formation of the trans product where the hydroxyl group is in the equatorial position. This is the thermodynamically more stable product.
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Equatorial Attack: The hydride attacks from the equatorial face, resulting in the cis product with the hydroxyl group in the axial position.
While the trans isomer is thermodynamically favored, the reaction with sodium borohydride often yields a mixture of both isomers, with the trans isomer being the major product. This is because the axial pathway is sterically less hindered for the approaching nucleophile.
Experimental Protocol: Stereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride
This protocol is designed to favor the formation of the trans isomer.
Materials:
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4-tert-butylcyclohexanone
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Sodium borohydride (NaBH₄)
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Methanol
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Diethyl ether
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1.5 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Erlenmeyer flasks, separatory funnel, beaker, magnetic stirrer and stir bar
Procedure:
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Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol.
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Reductant Preparation: In a separate small beaker, carefully add 6 mmol of sodium borohydride to 5 mL of a sodium methoxide solution in methanol.
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Reduction: Slowly and carefully add the sodium borohydride solution to the stirred solution of the ketone. Control the rate of addition to manage any frothing.
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Reaction Time: Swirl the reaction mixture intermittently for approximately five minutes.
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Work-up: Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.
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Extraction: Transfer the quenched reaction mixture to a 125 mL separatory funnel and extract with 12.5 mL of diethyl ether.
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Washing: Wash the ether layer sequentially with 6.5 mL of water and 6.5 mL of brine.
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Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent to obtain the crude product.
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Analysis: The product can be analyzed by ¹H NMR to determine the ratio of cis and trans isomers.
Safety Precautions: Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Methanol and diethyl ether are flammable and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications: From Fragrance to Pharmaceuticals
The distinct properties of the 4-tert-butylcyclohexanol isomers lend them to a variety of applications.
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Fragrance Industry: This is a primary application area. 4-tert-butylcyclohexanol possesses a characteristic woody, camphor-like, and slightly minty aroma. It is widely used in perfumes, soaps, and other personal care products. The different isomers can have distinct scent profiles, with their ester derivatives also being valuable fragrance components. It is also used as a fragrance additive in patchouli essential oil to prevent discoloration.
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Plasticizers and Polymers: It is used in the production of plasticizers, which enhance the flexibility and durability of plastics. It can also be incorporated as a monomer in polymer synthesis to modify the properties of the resulting polymer.
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Chemical Synthesis: 4-tert-butylcyclohexanol serves as a versatile intermediate in organic synthesis.
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Cosmetics: In cosmetic formulations, it can act as a stabilizer and emollient.
Conclusion
4-tert-butylcyclohexanol is a foundational molecule for understanding the principles of stereochemistry and conformational analysis. The interplay between its cis and trans isomers, dictated by the sterically demanding tert-butyl group, provides a clear and practical example of how structure dictates properties and reactivity. For researchers and professionals in the chemical sciences, a thorough understanding of this compound's basic properties, spectroscopic signatures, and synthetic routes is invaluable for its effective application and for the design of new molecules with tailored functionalities.
References
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The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. Retrieved from [Link]
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Brainly. (2023, May 22). The cis and trans isomers of 4-tert-butylcyclohexanol are ______. A. meso compounds B. Retrieved from [Link]
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Nerz, D. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. Retrieved from [Link]_ expt_08_Red_tBu.pdf
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CSUN Chemistry and Biochemistry. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans). Retrieved from [Link]
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LookChem. (n.d.). 4-tert-Butylcyclohexanol 98-52-2 wiki. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]
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Homework.Study.com. (n.d.). 1. A portion of NMR sp1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below,.... Retrieved from [Link]
